1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine
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Overview
Description
1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by alkylation reactions to introduce the isopropyl and methylamine groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the attached functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological systems makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring’s ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, allows it to bind effectively to these targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Oxazole: A simpler analog with a similar ring structure but without the isopropyl and methylamine groups.
Isoxazole: An isomer with the oxygen and nitrogen atoms in different positions within the ring.
Oxadiazole: A related compound with an additional nitrogen atom in the ring.
Uniqueness: 1-(5-Isopropyloxazol-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and methylamine groups enhances its ability to interact with biological targets and increases its potential as a pharmacophore .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-methyl-1-(5-propan-2-yl-1,3-oxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)7-4-10-8(11-7)5-9-3/h4,6,9H,5H2,1-3H3 |
InChI Key |
RUOHKETXBASIKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(O1)CNC |
Origin of Product |
United States |
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